molecular formula C9H16N2O2S B1398792 Tert-butyl 3-carbamothioylazetidine-1-carboxylate CAS No. 1037798-36-9

Tert-butyl 3-carbamothioylazetidine-1-carboxylate

Cat. No.: B1398792
CAS No.: 1037798-36-9
M. Wt: 216.3 g/mol
InChI Key: FJUQCZRXSJGXAS-UHFFFAOYSA-N
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Description

Tert-butyl 3-carbamothioylazetidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O2S . It has a molecular weight of 216.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-4-6(5-11)7(10)14/h6H,4-5H2,1-3H3,(H2,10,14) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 216.3 .

Scientific Research Applications

Metal-Free Synthesis

Xie et al. (2019) describe a method for synthesizing various quinoxaline-3-carbonyl compounds, involving the use of tert-butyl carbazate. This technique is notable for its efficiency, eco-friendliness, and metal-free conditions, highlighting the utility of tert-butyl carbazate in organic synthesis (Xie et al., 2019).

Enantioselective Esterification

Ishihara et al. (2008) achieved the kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction using tert-butyl alcohol. This process demonstrates the role of tert-butyl derivatives in producing enantiomerically pure compounds (Ishihara et al., 2008).

Diels-Alder Reactions

Padwa et al. (2003) explored the Diels-Alder reactions of a 2-amido substituted furan, using tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This research sheds light on the application of tert-butyl derivatives in facilitating complex organic reactions (Padwa et al., 2003).

As a Chiral Auxiliary

Studer et al. (1995) utilized tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis, highlighting its use as a chiral auxiliary. This research underlines the importance of tert-butyl derivatives in stereoselective synthesis (Studer et al., 1995).

Protection of Carboxylic Acids

Pardo et al. (2001) discuss the use of fluorous derivatives of tert-butyl alcohol as protecting groups for carboxylic acids in fluorous synthesis. This study indicates the versatility of tert-butyl derivatives in protecting sensitive functional groups (Pardo et al., 2001).

Antibacterial Activity

Song et al. (2009) synthesized tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, exploring its antibacterial properties. This research demonstrates the potential of tert-butyl derivatives in medicinal chemistry, especially as antibacterial agents (Song et al., 2009).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 3-carbamothioylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-4-6(5-11)7(10)14/h6H,4-5H2,1-3H3,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUQCZRXSJGXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037798-36-9
Record name tert-butyl 3-carbamothioylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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